p-Tolylmercury chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

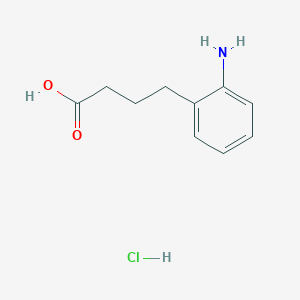

P-Tolylmercury chloride (PTMC) is an organomercury compound that is used in a variety of scientific research applications. It is a highly reactive compound, and its unique molecular structure makes it a powerful tool for scientists to use in a variety of experiments. PTMC is a colorless solid that is soluble in water and organic solvents. It is used in a variety of chemical reactions and is often used as a catalyst in organic synthesis.

Aplicaciones Científicas De Investigación

p-Toluenesulfonyl chloride, a related compound, has been used to catalyze the trimethylsilylation of hydroxyl groups, leading to good yields and mild conditions for desilylation (Khazaei, Rostami, & Mantashlo, 2009).

Research on polypyrrole (PP-TOS) has revealed its high long-term redox switching stability, making it useful in various electrochemical applications (Pyo, Reynolds, Warren, & Marcy, 1994).

Chloride electrolytes, including those involving p-Tolylmercury chloride, play crucial roles in anodic oxidations, particularly in BDD anode cells for efficient phenol and TOC removal (Zhang, Du, Zhang, & Fu, 2016).

Hydrolysis of mercury compounds, including those similar to this compound, becomes significant in environmental settings, influencing the behavior of heavy metal pollutants (Hahne & Kroontje, 1973).

In the context of toxicology, studies have shown that compounds like Phenylmercuric p-toluenesulfonanilide exhibit high toxicity, demonstrating the need for careful handling and consideration in research applications (Kasuya, 1972).

Another application is in the creation of volume-regulated, ATP-dependent, chloride-selective channels, which are associated with drug resistance in certain cell types (Valverde, Díaz, Sepúlveda, Gill, Hyde, & Higgins, 1992).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of p-Tolylmercury chloride can be achieved by reacting p-Tolylmercury oxide with hydrochloric acid.", "Starting Materials": ["p-Tolylmercury oxide", "hydrochloric acid"], "Reaction": [ "Add p-Tolylmercury oxide to a round bottom flask", "Add hydrochloric acid to the flask slowly while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Add diethyl ether to the filtrate to precipitate the p-Tolylmercury chloride", "Collect the precipitate by filtration and wash with diethyl ether", "Dry the product under vacuum" ] } | |

Número CAS |

539-43-5 |

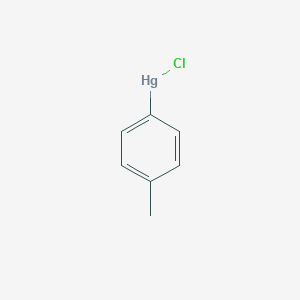

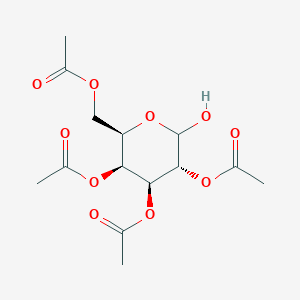

Fórmula molecular |

C7H7ClHg |

Peso molecular |

327.17 g/mol |

Nombre IUPAC |

(4-methylphenyl)mercury(1+);chloride |

InChI |

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |

Clave InChI |

PWIXOHDPHIQCLY-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)[Hg]Cl |

SMILES canónico |

CC1=CC=C(C=C1)[Hg+].[Cl-] |

Otros números CAS |

539-43-5 |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Sinónimos |

Chloro(4-methylphenyl)mercury; p-Tolylmercury Chloride; (p-Methylphenyl)Mercuric Chloride; p-Chloromercuriotoluene; p-Methylphenylmercury Chloride; NSC 36721; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)